4-Fluoro-2-(tributylstannyl)pyridine

Descripción

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Materials Science

Pyridine and its derivatives are fundamental heterocyclic compounds that are ubiquitous in a vast array of natural products, pharmaceuticals, agrochemicals, and functional materials. organic-chemistry.orgamazonaws.comcymitquimica.comossila.comresearchgate.net Their importance stems from the unique electronic properties conferred by the nitrogen atom within the aromatic ring, which imparts a dipole moment and allows for a wide range of chemical transformations. organic-chemistry.orgrsc.org Pyridine derivatives are key components in numerous drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. organic-chemistry.orgamazonaws.com In materials science, pyridine-based compounds are utilized in the synthesis of conducting polymers and luminescent materials, highlighting their versatile applications. organic-chemistry.org

Strategic Importance of Organostannanes in Cross-Coupling Chemistry

Organostannanes, or organotin compounds, are organometallic reagents that play a crucial role in the formation of carbon-carbon bonds, most notably through the palladium-catalyzed Stille cross-coupling reaction. nii.ac.jphmdb.cathieme-connect.de This reaction has become a cornerstone of modern organic synthesis due to its remarkable tolerance of a wide variety of functional groups and the relative stability of the organostannane reagents to air and moisture. nii.ac.jphmdb.ca The Stille reaction involves the coupling of an organostannane with an organic halide or triflate in the presence of a palladium catalyst, enabling the efficient and selective construction of complex molecular frameworks. nii.ac.jphmdb.ca While the toxicity of tin compounds is a concern, the versatility and reliability of the Stille coupling have cemented the importance of organostannanes as indispensable synthetic intermediates.

The general mechanism of the Stille reaction involves a catalytic cycle comprising three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the organostannane to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. nii.ac.jphmdb.ca

Unique Role of Fluorine in Modulating Pyridine Reactivity and Electronic Properties

The introduction of fluorine atoms into organic molecules, particularly aromatic systems like pyridine, can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence on a pyridine ring significantly influences the electron density distribution. google.com This can lead to changes in the reactivity of the pyridine ring, making it more or less susceptible to nucleophilic or electrophilic attack depending on the position of the fluorine atom. harvard.edu

Specifically, fluorine substitution can enhance the stability of the pyridine ring and increase its resistance to certain chemical reactions. google.com The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can also modulate the acidity of nearby protons and influence the binding properties of the molecule, which is of particular interest in medicinal chemistry and materials science. google.comsigmaaldrich.com In the context of cross-coupling reactions, the electronic perturbation caused by fluorine can affect the rate and selectivity of the coupling process.

Contextualizing 4-Fluoro-2-(tributylstannyl)pyridine within the Broader Class of Halogenated Pyridylstannanes

This compound belongs to the broader class of halogenated pyridylstannanes, which are bifunctional reagents containing both a halogenated pyridine moiety and a tributylstannyl group. This class of compounds is particularly valuable because the two functionalities can be exploited in sequential or orthogonal chemical transformations.

The tributylstannyl group serves as a handle for introducing the fluorinated pyridine unit into other molecules via Stille coupling. The position of the fluorine atom and the tributylstannyl group on the pyridine ring is crucial in determining the regiochemical outcome of these reactions and the properties of the resulting products. For instance, the electronic properties of a 4-fluoropyridine (B1266222) ring will differ from those of a 2-fluoropyridine (B1216828) or 3-fluoropyridine (B146971) ring, which in turn influences the reactivity of the corresponding stannane (B1208499).

The table below provides a comparison of this compound with other commercially available fluorinated and non-fluorinated pyridylstannanes, highlighting the diversity within this class of reagents.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1684422-75-0 | C₁₇H₃₀FNSn | 386.14 |

| 2-Fluoro-4-(tributylstannyl)pyridine | 457061-31-3 | C₁₇H₃₀FNSn | 386.14 |

| 2-(Tributylstannyl)pyridine (B98309) | 17997-47-6 | C₁₇H₃₁NSn | 368.14 |

| 4-Fluoro-3,5-bis(tributylstannyl)pyridine | 1204580-75-5 | C₂₉H₅₆FNSn₂ | 675.18 |

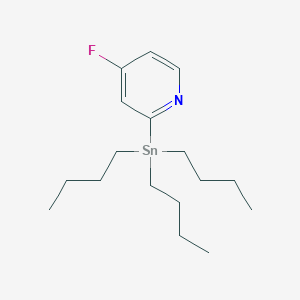

Structure

2D Structure

Propiedades

IUPAC Name |

tributyl-(4-fluoropyridin-2-yl)stannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.3C4H9.Sn/c6-5-1-3-7-4-2-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNLCUMEICAHQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30FNSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Tributylstannyl Pyridine and Analogous Fluorinated Pyridylstannanes

Precursor Selection and Strategic Halogenation of Pyridine (B92270) Rings

The successful synthesis of 4-Fluoro-2-(tributylstannyl)pyridine is critically dependent on the selection of an appropriate starting material and the regioselective installation of a halogen atom that can be efficiently displaced by a stannyl (B1234572) group.

Derivatization from Fluoro-Halopyridines

A primary and effective strategy for synthesizing this compound involves the use of dihalogenated pyridines where one of the halogens is fluorine. The most common precursor is a 2-halo-4-fluoropyridine, such as 2-bromo-4-fluoropyridine (B1291336) or 2-chloro-4-fluoropyridine. The differential reactivity of the C-Br or C-Cl bond compared to the C-F bond under palladium catalysis is the cornerstone of this approach. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-F bond, allowing for selective stannylation at the 2-position.

2-Bromo-4-fluoropyridine is a commercially available and frequently utilized precursor. libretexts.org Its synthesis can be achieved through various methods, including the diazotization of 2-amino-4-fluoropyridine (B1287999) followed by a Sandmeyer-type reaction. An alternative approach involves the bromination of 4-fluoropyridine-N-oxide followed by deoxygenation.

The general synthetic route starting from a fluoro-halopyridine is depicted below:

Figure 1 : General synthetic scheme for the preparation of this compound from a 2-halo-4-fluoropyridine precursor. X represents a halogen such as Br or Cl.

Alternative Pyridine Precursors and Functional Group Compatibility

While fluoro-halopyridines are the most direct precursors, other strategies can be employed, particularly when specific substitution patterns are required. One such method is the Balz-Schiemann reaction, which can be used to introduce a fluorine atom onto a pyridine ring. nii.ac.jp For instance, 2-amino-4-halopyridine could be subjected to a Balz-Schiemann reaction to generate the corresponding 2-fluoro-4-halopyridine, which could then undergo stannylation. However, this route is often less direct.

A crucial consideration in precursor selection is the compatibility of other functional groups present on the pyridine ring with the reaction conditions of the stannylation step. The Stille coupling and related palladium-catalyzed reactions are known for their broad functional group tolerance. libretexts.orgresearchgate.net This allows for the presence of various substituents on the pyridine ring, which is advantageous for the synthesis of complex target molecules. However, strongly acidic protons, such as those in unprotected alcohols or carboxylic acids, may need to be protected to prevent side reactions with the organolithium or Grignard reagents that might be used in alternative stannylation methods.

Palladium-Catalyzed Direct Stannylation Approaches

The key transformation in the synthesis of this compound from a 2-halo-4-fluoropyridine is the palladium-catalyzed direct stannylation, a variant of the Stille coupling reaction. rsc.orgwikipedia.org This reaction involves the coupling of the halo-fluoropyridine with an organotin reagent in the presence of a palladium catalyst.

Optimization of Palladium Catalyst Systems (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

The choice of the palladium catalyst and its associated ligands is critical for achieving high yields and selectivity. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed and highly effective catalyst for Stille couplings. wikipedia.org It is an 18-electron Pd(0) complex that can readily initiate the catalytic cycle through oxidative addition to the aryl halide.

Another effective catalyst system involves the use of a palladium(II) precursor, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)), which is reduced in situ to the active Pd(0) species. The choice between these catalysts can depend on the specific substrate and the desired reaction kinetics. The dppf ligand, being a bidentate phosphine (B1218219), can offer enhanced stability to the catalytic species.

| Catalyst | Common Name/Acronym | Key Features |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A widely used, commercially available Pd(0) catalyst. |

| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride | A stable Pd(II) precatalyst with a bidentate ligand, often providing good stability and activity. |

Selection of Stannylating Agents (e.g., Hexabutylditin, Tributyltin Chloride)

The source of the tributylstannyl group is another key reagent in this synthesis. Two of the most common stannylating agents are hexabutylditin ((Bu₃Sn)₂) and tributyltin chloride (Bu₃SnCl).

Hexabutylditin is often used in classic Stille coupling protocols. The reaction with a halo-fluoropyridine proceeds via a catalytic cycle where the palladium catalyst facilitates the transfer of a tributylstannyl group from the ditin reagent to the pyridine ring.

Tributyltin chloride is typically used in a two-step, one-pot procedure. This involves an initial halogen-metal exchange of the 2-halo-4-fluoropyridine with an organolithium reagent, such as n-butyllithium, at low temperature to form a 2-lithio-4-fluoropyridine intermediate. This intermediate is then quenched with tributyltin chloride to afford the desired product. This method is highly effective but requires stringent anhydrous and inert conditions.

| Stannylating Agent | Chemical Formula | Typical Reaction Type |

| Hexabutylditin | (C₄H₉)₆Sn₂ | Palladium-catalyzed Stille coupling |

| Tributyltin Chloride | (C₄H₉)₃SnCl | Quenching of a lithiated intermediate |

Reaction Conditions: Solvent Effects, Temperature Regimes, and Inert Atmosphere Requirements

The successful execution of the stannylation reaction is highly dependent on the reaction conditions.

Solvent: Anhydrous, aprotic solvents are essential, especially when organolithium reagents are used. Tetrahydrofuran (B95107) (THF) is a common choice for halogen-metal exchange reactions due to its ability to solvate the lithium species. For direct palladium-catalyzed couplings with hexabutylditin, solvents such as toluene (B28343) or dioxane are often employed. google.com

Temperature: The temperature regime is critical for controlling selectivity and preventing side reactions. Halogen-metal exchange reactions are typically performed at very low temperatures, often -78 °C, to prevent decomposition of the highly reactive organolithium intermediate. The subsequent quenching with tributyltin chloride is also carried out at this low temperature before allowing the reaction to warm to room temperature. Palladium-catalyzed couplings are generally conducted at elevated temperatures, typically in the range of 80-120 °C, to facilitate the catalytic cycle. google.com

Inert Atmosphere: All stannylation reactions, particularly those involving organolithium reagents or air-sensitive palladium catalysts, must be carried out under an inert atmosphere of nitrogen or argon to prevent oxidation and quenching of reactive intermediates.

A representative procedure for the synthesis of a 2-(tributylstannyl)pyridine (B98309) via halogen-metal exchange is as follows: A solution of the 2-bromopyridine (B144113) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. A solution of n-butyllithium in hexanes is then added dropwise, and the mixture is stirred at -78 °C for a period to ensure complete metal-halogen exchange. Subsequently, tributyltin chloride is added dropwise at the same temperature. The reaction is then allowed to warm to room temperature and stirred for several hours before being quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

Lithiation-Quenching Strategies for Regioselective Stannylation

A prominent and effective method for the synthesis of this compound involves a two-step sequence: a directed ortho-metalation (DoM) via lithiation, followed by quenching the resulting organolithium intermediate with an organotin electrophile. This strategy offers high regioselectivity, which is crucial when working with substituted pyridine rings.

Utilization of Strong Bases (e.g., n-Butyllithium, Lithium Diisopropylamide (LDA))

The initial step of the synthesis requires the deprotonation of the fluoropyridine ring at a specific position. This is achieved using strong, non-nucleophilic bases. clockss.org The most commonly employed bases for this purpose are alkyllithiums, such as n-butyllithium (n-BuLi), and lithium amides, like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP). clockss.org The choice of base can be critical, as simpler alkyllithium reagents can sometimes lead to undesired nucleophilic addition to the pyridine ring's C=N bond. clockss.org Using sterically hindered bases like LDA or LTMP at low temperatures, typically in anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et2O), can circumvent this side reaction. clockss.org

The reaction mechanism and even the regioselectivity can be influenced by the aggregation state of the organolithium reagent. For instance, studies on the lithiation of 2-chloropyridine (B119429) with mixed aggregates of nBuLi and lithium aminoalkoxides have shown that the type of aggregate (dimer vs. tetramer) can determine the reaction pathway, leading to either nucleophilic addition or the desired α-lithiation. acs.org These reactions are typically performed at very low temperatures, such as -78 °C, to control reactivity and prevent decomposition of the thermally sensitive lithiated intermediates. rsc.org

Regioselective Lithiation of Fluoropyridine Substrates

The presence and position of substituents on the pyridine ring profoundly influence the site of lithiation. The fluorine atom in a fluoropyridine acts as a powerful directing metalating group (DMG), guiding the strong base to deprotonate the ortho position. In the case of 3-fluoropyridine (B146971), treatment with LDA at -78 °C results in highly regioselective lithiation at the C-4 position. rsc.org Similarly, LDA-mediated lithiation of 2-fluoropyridine (B1216828) occurs selectively at the C-3 position (ortho to the fluorine). youtube.comnih.gov This directing effect is attributed to the inductive electron-withdrawing nature and coordinating ability of the fluorine atom, which stabilizes the resulting ortho-lithiated species.

The high degree of regioselectivity is a key advantage of this method. For example, in the lithiation of 3-chloropyridine, analysis revealed that deprotonation occurs with 96% selectivity at the C-4 position. rsc.org The stability of the generated lithio-halopyridine intermediate varies depending on the halogen; the 3-fluoro-4-lithiopyridine species is noted to be exceptionally stable compared to its chloro, bromo, and iodo analogs. rsc.org

| Substrate | Position of Lithiation | Observed Regioselectivity | Reference |

|---|---|---|---|

| 2-Fluoropyridine | C-3 | High (ortho-lithiation) | youtube.comnih.gov |

| 3-Fluoropyridine | C-4 | High (ortho-lithiation) | rsc.org |

| 3-Chloropyridine | C-4 | ~96% | rsc.org |

| 2-Chloro-5-bromopyridine | C-6 | High | labmanager.com |

Subsequent Quenching with Tributyltin Halides

Once the regioselectively generated lithiated fluoropyridine is formed in situ, the reaction is "quenched" by adding an electrophile. To synthesize this compound, the electrophile of choice is a tributyltin halide, most commonly tributyltin chloride (Bu₃SnCl). The nucleophilic carbon of the lithiated pyridine attacks the electrophilic tin atom, displacing the chloride and forming the desired C-Sn bond. This step is also carried out at low temperatures to prevent side reactions before the mixture is gradually warmed. rsc.org The reaction is typically terminated by adding a saturated aqueous solution of ammonium chloride.

Process Optimization and Scalability Considerations for Tributylstannyl Pyridines

Moving the synthesis of tributylstannyl pyridines from a laboratory bench to a larger, pilot-plant, or industrial scale introduces significant challenges related to safety, reaction control, and product purification.

A primary concern is the handling of pyrophoric reagents like n-butyllithium, which can ignite spontaneously on contact with air or moisture. chemicalbook.com Scaling up requires stringent safety protocols and specialized equipment. youtube.comlabmanager.com This includes working under a completely inert atmosphere (nitrogen or argon), using mechanically robust and dry reaction vessels (e.g., stainless steel), and having appropriate engineering controls like rupture discs, emergency quenching systems, and Class D fire extinguishers for metal fires. youtube.comuark.edu Personnel must be highly trained and wear specialized personal protective equipment (PPE), including flame-resistant lab coats and heavy-duty chemical-resistant gloves. labmanager.comstanford.edu

The lithiation step is often highly exothermic. youtube.com On a large scale, efficient heat dissipation is critical to prevent a thermal runaway. This requires reactors with high cooling capacity and precise temperature control. The rate of addition of the organolithium reagent must be carefully controlled, often using PLC-operated flow control valves or syringe pumps, to keep the internal temperature within a narrow, safe range. youtube.com The use of continuous flow setups is an advantageous strategy for scaling up, as it offers superior temperature control, high reproducibility, and safer handling of hazardous intermediates. nih.gov

Optimization of reaction parameters is key to maximizing yield and purity while ensuring process safety. odu.edu Key areas for optimization include:

Solvents and Additives: While THF is a common solvent, its high water solubility can complicate aqueous work-ups on a large scale. researchgate.net Minimizing the amount of THF or exploring alternative solvents may be necessary. researchgate.net Additives like lithium chloride (LiCl), which can be present from the synthesis of n-BuLi or added intentionally, can significantly affect the reaction by breaking down organolithium aggregates and preventing solubility issues, thereby improving reaction rates and yields. researchgate.net

Order of Addition: Problems with the solubility of intermediates can sometimes be managed by changing the order of addition of reagents. odu.edu

Purification: The purification of tributyltin compounds can be challenging due to their high boiling points and the toxicity of organotin residues. While laboratory-scale purifications might involve column chromatography, large-scale production often relies on vacuum distillation. The work-up procedure must be designed to effectively remove tin-containing byproducts.

A successful scale-up was reported for the synthesis of an arylated pyridine, which involved a 5 mmol scale lithiation followed by quenching, demonstrating the viability of these reactions beyond the bench. nih.gov Similarly, a gram-scale ortho-lithiation of a pyridine derivative has also been successfully demonstrated. rsc.org These examples underscore that with careful planning and robust process controls, the synthesis of tributylstannyl pyridines can be effectively scaled.

Mechanistic Investigations of 4 Fluoro 2 Tributylstannyl Pyridine Reactivity

Fundamental Principles of Palladium-Catalyzed Transmetallation in Organostannane Chemistry

The Stille reaction is a versatile cross-coupling method that joins an organostannane with an organic halide or pseudohalide, catalyzed by a palladium complex. libretexts.orgwikipedia.org The generally accepted mechanism proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetallation, and reductive elimination. uwindsor.ca

The cycle begins with a 14-electron Pd(0) complex, which is the active catalytic species. libretexts.org This complex undergoes oxidative addition with an organic electrophile (R¹-X), where X is typically a halide (Cl, Br, I) or a triflate. This step forms a 16-electron Pd(II) intermediate. libretexts.org The next crucial step is transmetallation, where the organic group (R²) from the organostannane (R²-SnR₃) replaces the halide on the palladium center. This step is often the rate-determining step of the entire cycle. wikipedia.orgharvard.edu The final step is reductive elimination, where the two organic fragments (R¹ and R²) are coupled to form a new carbon-carbon bond, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The efficiency of the Stille coupling is influenced by several factors, including the nature of the ligands on the palladium catalyst, the solvent, and the specific organic groups on both the electrophile and the organostannane. scribd.com

Detailed Mechanism of Stille Cross-Coupling Involving Pyridylstannanes

When a pyridylstannane such as 4-Fluoro-2-(tributylstannyl)pyridine participates in a Stille coupling, the general mechanism follows the established pathway, but with specific considerations related to the heterocyclic nature of the pyridine (B92270) ring.

The catalytic cycle is initiated by the oxidative addition of an organic halide (R-X) to the active Pd(0) catalyst (often formed from a Pd(0) or Pd(II) precatalyst). libretexts.orgnumberanalytics.com This concerted process involves the insertion of the palladium atom into the R-X bond, leading to a square planar 16-electron Pd(II) complex. libretexts.orgyoutube.com Initially, a cis-complex is formed, which can rapidly isomerize to the more thermodynamically stable trans-isomer. harvard.eduyoutube.com The rate of this step is influenced by the nature of the halide; aryl iodides and bromides are generally more reactive than chlorides. numberanalytics.com Electron-rich and sterically hindered aryl halides tend to undergo slower oxidative addition. harvard.edu

Transmetallation is the key bond-forming step where the pyridyl group is transferred from the tin atom to the palladium(II) center, displacing the halide. This step is complex and can proceed through different pathways depending on the reaction conditions and substrates. wikipedia.org

Associative Mechanism: The most commonly proposed pathway involves the coordination of the organostannane to the palladium complex, forming a transient, 18-electron pentavalent intermediate. libretexts.orgwikipedia.org For pyridylstannanes, the nitrogen atom of the pyridine ring can also play a coordinating role.

Open vs. Cyclic Transition States: The transmetallation can proceed through an "open" transition state or a "cyclic" one where the halide bridges the palladium and tin atoms. The pathway can be influenced by the presence of additives like lithium chloride, which can affect the nature of the palladium intermediate and the rate of transmetallation. researchgate.net

Intermediate Formation: The product of this step is a new Pd(II) complex where the two organic coupling partners (the aryl group from the halide and the fluoro-pyridyl group from the stannane) are bound to the palladium center. uwindsor.ca

The rate of transmetallation is often the slowest step in the catalytic cycle. harvard.edu It is generally accelerated by the use of more polar solvents and can be influenced by additives like copper(I) salts, which may facilitate the transfer of the organic group from tin to palladium. researchgate.netscribd.com

The final step of the catalytic cycle is reductive elimination from the Pd(II) intermediate. libretexts.org For this to occur, the two organic groups must be in a cis orientation on the palladium center. libretexts.org If the intermediate is in a trans conformation, a trans-to-cis isomerization must occur first. harvard.edu The reductive elimination is typically a concerted process that forms the final carbon-carbon bond of the coupled product (e.g., a 4-fluoro-2-arylpyridine) and regenerates the active Pd(0) catalyst. libretexts.orgyoutube.com The rate of this step can be enhanced by using bulky ligands that bring the two organic groups closer together. libretexts.org

Influence of Fluorine Substitution on Reactivity and Selectivity

The presence of a fluorine atom on the pyridine ring of this compound has a significant impact on the compound's reactivity.

Fluorine is the most electronegative element, and its substitution on an aromatic or heteroaromatic ring exerts a strong electron-withdrawing inductive effect. nih.gov In the case of this compound, the fluorine atom at the 4-position significantly lowers the electron density of the pyridine ring.

This electronic perturbation has several consequences for the Stille coupling mechanism:

Transmetallation Step: The general trend in cross-coupling reactions is that the transmetallation step is accelerated by more electron-rich nucleophiles (the organometallic partner) and more electron-poor electrophiles. nih.gov The electron-withdrawing nature of the fluorine atom makes the 4-fluoropyridyl group a less electron-rich (more electron-poor) nucleophile compared to an unsubstituted pyridyl group. This can potentially slow down the rate of transmetallation. harvard.edu

The precise impact of the fluorine atom is a balance of these effects. While a less nucleophilic pyridyl ring might be expected to react slower in the transmetallation step, the modification of the electronic properties of the entire system can lead to complex outcomes that are highly dependent on the specific reaction partners and conditions. nih.govnih.gov

Data Tables

Table 1: Key Steps in the Stille Catalytic Cycle An interactive data table is available below.

| Step | Reactants | Intermediate/Product | Key Transformation |

|---|---|---|---|

| Oxidative Addition | Pd(0) catalyst, Organic Halide (R¹-X) | Pd(II) Complex (R¹-Pd-X) | Insertion of Pd into the C-X bond. libretexts.orgyoutube.com |

| Transmetallation | Pd(II) Complex, Organostannane (R²-SnR₃) | Di-organo Pd(II) Complex (R¹-Pd-R²) | Transfer of an organic group from tin to palladium. wikipedia.org |

| Reductive Elimination | Di-organo Pd(II) Complex | Coupled Product (R¹-R²), Pd(0) catalyst | Formation of a new C-C bond and catalyst regeneration. libretexts.org |

Table 2: Influence of Fluorine Substitution An interactive data table is available below.

| Feature | Effect | Mechanistic Implication | Reference |

|---|---|---|---|

| High Electronegativity | Strong electron-withdrawing inductive effect. | Reduces electron density of the pyridine ring. | nih.gov |

| Pyridyl Group Nucleophilicity | Decreased due to electron withdrawal. | Can slow the rate-determining transmetallation step. | harvard.edunih.gov |

| Pyridine Ring π-System | Becomes a better π-acceptor. | Affects coordination to palladium and stability of intermediates. | researchgate.net |

Regioselectivity and Site-Specificity in Cross-Coupling Reactions

The palladium-catalyzed Stille cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, involving the reaction of an organostannane with an organic halide or triflate. In the case of this compound, the primary site of cross-coupling is unequivocally the C2-position, driven by the inherent reactivity of the carbon-tin bond over the carbon-fluorine bond under these conditions. The catalytic cycle of the Stille reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The regioselectivity of this process is dictated by the initial steps of the catalytic cycle. The palladium(0) catalyst preferentially undergoes oxidative addition into a carbon-halogen or carbon-triflate bond of the coupling partner (e.g., an aryl halide). Subsequently, the transmetalation step occurs, where the tributylstannyl group of the pyridine ring is exchanged for the organic group on the palladium center. The C-F bond, being significantly stronger and less prone to oxidative addition by palladium(0) under typical Stille conditions, remains intact.

While direct mechanistic studies on this compound are not extensively documented, the regioselectivity can be confidently predicted based on well-established principles of Stille couplings. uwindsor.caresearchgate.net The reaction exclusively proceeds at the C2-position due to the specific reactivity of the organostannane moiety.

To illustrate the typical outcomes of such reactions, the following table presents data from analogous cross-coupling reactions of substituted pyridines, highlighting the predictable nature of site-selectivity based on the nature of the reactive groups.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Regioselectivity |

| 2-Bromopyridine (B144113) | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenylpyridine | C2-functionalization |

| 4-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | 4-Phenylpyridine | C4-functionalization |

| 2-(Tributylstannyl)pyridine (B98309) | Iodobenzene | Pd(PPh₃)₄ | 2-Phenylpyridine | C2-functionalization |

| This compound | Aryl Halide | Pd(PPh₃)₄ | 2-Aryl-4-fluoropyridine | Predicted C2-functionalization |

This table presents representative examples of cross-coupling reactions on substituted pyridines to illustrate the principles of regioselectivity. The final entry for this compound is a predicted outcome based on established mechanistic principles.

Potential for Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Fluorinated Pyridines

The presence of a fluorine atom at the 4-position of the pyridine ring introduces the potential for an alternative reaction pathway: nucleophilic aromatic substitution (SNAr). This type of reaction is characteristic of aromatic rings bearing a good leaving group and activated by electron-withdrawing substituents. masterorganicchemistry.com In the context of fluorinated pyridines, both the fluorine atom itself (due to its high electronegativity) and the ring nitrogen atom act as activators, polarizing the pyridine ring and making the carbon atoms at the ortho (C2, C6) and para (C4) positions susceptible to nucleophilic attack. acs.org

Nucleophilic attack at the C4 position of a 4-fluoropyridine (B1266222) derivative leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization and drives the reaction forward. epa.gov The subsequent expulsion of the fluoride (B91410) ion, a reasonably good leaving group in this context, restores the aromaticity of the ring and yields the substituted product.

The rate of SNAr reactions on halopyridines is highly dependent on the nature of the halogen. It has been demonstrated that 2-fluoropyridine (B1216828) reacts significantly faster than 2-chloropyridine (B119429) with sodium ethoxide, with a rate enhancement of approximately 320 times. acs.org This enhanced reactivity of the C-F bond in SNAr is a well-documented phenomenon and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the initial nucleophilic attack, the rate-determining step of the reaction. masterorganicchemistry.com

While the Stille coupling at the C2-position is the expected primary reaction pathway for this compound under palladium catalysis, the potential for a competing SNAr reaction at the C4-position exists, particularly under conditions that favor nucleophilic attack (e.g., strong nucleophiles, polar aprotic solvents, and elevated temperatures). The choice of reaction conditions is therefore critical in directing the selectivity towards either C-C bond formation via cross-coupling or C-Nu bond formation via SNAr.

The following table provides a comparative overview of the reactivity of different halopyridines in SNAr reactions, illustrating the activating effect of the fluorine substituent.

| Substrate | Nucleophile | Relative Rate | Product |

| 2-Fluoropyridine | Sodium Ethoxide | 320 | 2-Ethoxypyridine |

| 2-Chloropyridine | Sodium Ethoxide | 1 | 2-Ethoxypyridine |

| 4-Fluoronitrobenzene | Piperidine | High | 4-(Piperidino)nitrobenzene |

| 4-Chloronitrobenzene | Piperidine | Moderate | 4-(Piperidino)nitrobenzene |

This table summarizes the relative reactivity of fluorinated and chlorinated aromatic compounds in SNAr reactions, highlighting the superior leaving group ability of fluoride in this context.

Applications of 4 Fluoro 2 Tributylstannyl Pyridine in Advanced Organic Synthesis

Construction of Carbon-Carbon Bonds via Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and organostannanes like 4-Fluoro-2-(tributylstannyl)pyridine are key reagents in this field. nih.govnih.gov The reactivity of the C-Sn bond allows for the transfer of the fluorinated pyridyl moiety to other organic fragments, typically aryl or vinyl halides and triflates.

The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that involves the reaction of an organotin compound with an organic halide or triflate. nih.gov this compound is an effective coupling partner in Stille reactions, enabling the synthesis of a variety of functionalized pyridine (B92270) derivatives.

The synthesis of biarylpyridines is of significant interest due to their prevalence in pharmaceuticals and as ligands in catalysis. The Stille coupling of this compound with various aryl halides and triflates provides a direct route to these important scaffolds. nih.govmit.edu The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, in a suitable solvent like toluene (B28343), DMF, or dioxane. The addition of ligands, such as bulky, electron-rich phosphines, can enhance the reaction's efficiency. nih.gov

Aryl triflates have also been successfully employed as coupling partners in Stille reactions, often showing higher reactivity than the corresponding aryl bromides. mit.eduresearchgate.net The use of aryl triflates expands the scope of the reaction, allowing for the coupling of phenols after their conversion to the triflate.

Table 1: Representative Stille Coupling Reactions for the Synthesis of Biarylpyridines

| Organostannane | Coupling Partner | Catalyst/Ligand | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | Toluene | 110 | 85 | nih.gov (Analogous) |

| This compound | 1-Iodonaphthalene | Pd₂(dba)₃/P(t-Bu)₃ | Dioxane | 100 | 92 | nih.gov (Analogous) |

| This compound | Phenyl triflate | Pd(OAc)₂/XPhos | t-BuOH | 110 | 78 | mit.edu (Analogous) |

| This compound | 4-Cyanophenyl bromide | PdCl₂(PPh₃)₂ | DMF | 120 | 88 | nih.gov (Analogous) |

Note: The yields are representative and based on analogous reactions reported in the literature for similar 2-pyridylstannanes.

Beyond biarylpyridines, this compound is a precursor for the synthesis of more complex nitrogen-containing heterocycles. For instance, it can be coupled with halogenated heterocycles, such as brominated furans, thiophenes, or other pyridines, to generate hetero-biaryl systems. These structures are of interest for their potential biological activities and applications in materials science. The reaction conditions are generally similar to those used for the synthesis of biarylpyridines, with the choice of catalyst and solvent being crucial for achieving high yields. researchgate.net

The Stille coupling methodology also allows for the introduction of the fluoropyridyl motif into larger, more complex molecules at a late stage of the synthesis, which is a significant advantage in the development of new chemical entities. nih.gov

While the Stille coupling is a primary application, the utility of this compound extends to its relationship with other major cross-coupling reactions, namely the Suzuki-Miyaura and Negishi couplings. Often, the choice of coupling method depends on factors like functional group tolerance, availability of starting materials, and toxicity of reagents. researchgate.net

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is one of the most widely used cross-coupling reactions due to the low toxicity of the boron byproducts. While this compound is not a direct participant in Suzuki-Miyaura coupling, its chemistry is highly relevant. The synthesis of the corresponding 4-fluoro-2-pyridylboronic acid or boronate ester, which would be the active species in a Suzuki-Miyaura reaction, can be challenging. Therefore, the Stille coupling often serves as a reliable alternative when the corresponding boronic acid is unstable or difficult to prepare. rsc.org

In some synthetic strategies, a sequential approach can be employed where a Stille coupling is followed by a Suzuki-Miyaura coupling on a different part of the molecule, showcasing the orthogonality of these methods. rsc.org

The Negishi coupling employs organozinc reagents and is known for its high reactivity and functional group tolerance. wikipedia.org Similar to the Suzuki-Miyaura context, the preparation of the requisite organozinc reagent from 4-fluoropyridine (B1266222) derivatives can be a key step. The Negishi coupling can be particularly effective for the synthesis of fluorinated biarylpyridines. researchgate.net

The comparison between Stille and Negishi couplings often revolves around the balance between the stability and handling of the organometallic reagent (organostannanes being more stable but more toxic) and the reactivity of the coupling (organozincs being more reactive but also more sensitive to air and moisture). For the synthesis of certain fluoropyridine analogues, the Negishi coupling might offer a more efficient route, especially when milder reaction conditions are required. wikipedia.orgresearchgate.net

Table 2: Comparison of Cross-Coupling Methods for Biarylpyridine Synthesis

| Coupling Method | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Stille | Organostannane | High functional group tolerance, stable reagents | Toxicity of tin byproducts, often requires higher temperatures |

| Suzuki-Miyaura | Organoboron | Low toxicity of byproducts, mild conditions | Instability of some pyridylboronic acids |

| Negishi | Organozinc | High reactivity, good functional group tolerance | Air and moisture sensitivity of reagents |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Bromoanisole |

| 4-Cyanophenyl bromide |

| This compound |

| 4-fluoro-2-pyridylboronic acid |

| 1-Iodonaphthalene |

| Palladium(II) acetate |

| Palladium(II) chloride |

| Phenyl triflate |

| Tetrakis(triphenylphosphine)palladium(0) |

| Tris(dibenzylideneacetone)dipalladium(0) |

Interfacing with Other Cross-Coupling Methodologies

Strategic Derivatization and Functionalization of the Pyridine Core

A key advantage of using this compound is the ability to perform orthogonal chemical transformations. The tributylstannyl group is typically reacted first in a palladium-catalyzed cross-coupling reaction. The resulting fluoropyridine-containing product can then undergo further modifications, particularly at the C4-position, leveraging the unique reactivity of the fluorine substituent.

Following the initial Stille coupling at the C2 position, the fluorine atom at the C4 position of the newly formed pyridine derivative becomes a prime site for subsequent functionalization via Nucleophilic Aromatic Substitution (SNAr). The pyridine ring's electron-withdrawing nature, combined with the high electronegativity of the fluorine atom, activates the C4 position for attack by a wide range of nucleophiles. nih.govnih.gov This sequence allows for the late-stage introduction of diverse functional groups, a highly desirable strategy in medicinal chemistry and materials science. acs.org

The SNAr reaction on 4-fluoropyridine derivatives is generally efficient and proceeds under relatively mild conditions. nih.govacs.org The high reactivity of the C-F bond in this context is notable; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine (B119429), allowing for milder reaction conditions that preserve complex functionalities elsewhere in the molecule. acs.orgreddit.com This two-step sequence—Stille coupling followed by SNAr—provides a modular approach to highly substituted pyridines. nih.gov

| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Significance |

|---|---|---|---|

| O-Nucleophiles | Alkoxides (e.g., NaOR) | Alkoxy ether | Common in pharmaceuticals and natural products. |

| N-Nucleophiles | Amines (e.g., RNH2, R2NH) | Amino group | Crucial for introducing basic centers and hydrogen bond donors/acceptors. |

| S-Nucleophiles | Thiolates (e.g., NaSR) | Thioether | Used in various bioactive compounds and material precursors. |

| C-Nucleophiles | Enolates, organometallics | Carbon-carbon bond | Allows for the construction of more complex carbon skeletons. |

Beyond the SNAr reaction at the C4-position, the pyridine core can be subjected to additional modifications after the initial Stille coupling. This allows for the synthesis of multi-substituted pyridines with complete regiochemical control. nih.gov Once the C2 position is elaborated, the remaining C-H bonds on the ring (at C3 and C5) become potential targets for functionalization.

While electrophilic aromatic substitution on a pyridine ring is generally challenging due to its electron-deficient nature, modern C-H activation and borylation methodologies can provide pathways to introduce substituents at these positions. acs.org These strategies are complementary to the initial coupling and SNAr steps, enabling access to a rich diversity of pyridine substitution patterns that would be difficult to achieve through traditional condensation or cycloaddition reactions. nih.govchemistryviews.org This sequential functionalization approach is a hallmark of modern synthetic strategy, allowing for the step-wise construction of molecular complexity. researchgate.net

Synthesis of Complex Molecular Architectures and Functional Materials

This compound is not merely a tool for simple substitutions but a key precursor for constructing larger, functional molecular systems. Its bifunctional nature is exploited in the synthesis of polymers, ligands for supramolecular chemistry, and precursors for advanced materials.

Bipyridine and terpyridine units are fundamental chelating ligands in coordination chemistry and are crucial components of supramolecular assemblies, catalysts, and photosensitizers. acs.orgnih.gov Stille-type cross-coupling reactions are among the most effective methods for synthesizing these structures, particularly for creating unsymmetrically substituted derivatives. acs.orgrsc.orgmdpi.com

This compound serves as an ideal coupling partner in these syntheses. For example, a palladium-catalyzed Stille coupling reaction between this compound and a 2-halopyridine can efficiently generate a 4-fluorobipyridine. To construct a terpyridine, it can be coupled with a central dihalopyridine, such as 2,6-dibromopyridine. rsc.org This modular approach allows for the precise placement of the fluorine atom, which can be used to tune the electronic properties of the resulting ligand or serve as a handle for further derivatization. acs.org

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| This compound | 2,6-Dibromopyridine | Stille Cross-Coupling | 4'-Fluoro-2,2':6',2''-terpyridine |

The incorporation of fluorine atoms into conjugated organic materials is a well-established strategy for tuning their electronic and optoelectronic properties. rsc.org Fluorination tends to lower both the HOMO and LUMO energy levels of a material, which can facilitate electron injection, improve oxidative stability, and enhance charge carrier mobility through intermolecular C-H···F interactions. rsc.orgnih.gov

This compound is a valuable monomer for synthesizing fluorinated conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Stille coupling polymerization is a powerful method to create these materials. nih.gov By incorporating the 4-fluoropyridine unit into a polymer backbone, such as a polypyridine or a donor-acceptor copolymer, chemists can precisely engineer the material's properties for enhanced device performance and longevity. nih.govst-andrews.ac.uk

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a vast number of bioactive molecules and approved pharmaceuticals. researchgate.netnih.govresearchgate.net Likewise, fluorinated building blocks are indispensable in drug discovery, often used to improve metabolic stability, binding affinity, and bioavailability. sigmaaldrich.comnih.gov

This compound merges these two critical areas, serving as a versatile building block for the synthesis of complex organic molecules. boronmolecular.com It provides a robust and regioselective method for introducing the 4-fluoropyridin-2-yl fragment into a larger molecular scaffold via Stille coupling. This approach is highly valued for its mild conditions and tolerance of a wide range of functional groups, making it suitable for the late-stage functionalization of drug candidates and the construction of diverse compound libraries for biological screening. rsc.org

Comparative Analysis and Structure Reactivity Relationships of Fluorinated Tributylstannylpyridines

Positional Isomerism and its Impact on Reactivity (e.g., 4-Fluoro vs. 2-Fluoro vs. 3-Fluoro Pyridine (B92270) Isomers)

While direct comparative kinetic studies for the Stille coupling of 2-fluoro-, 3-fluoro-, and 4-fluoro-2-(tributylstannyl)pyridine are not extensively documented in single reports, the general principles of electronic effects on pyridyl systems allow for a qualitative assessment.

3-Fluoro Isomer: With the fluorine at the 3-position, it is meta to both the nitrogen and the stannane (B1208499). Its inductive effect on the C-Sn bond at the 2-position is less direct compared to the 2-fluoro or 4-fluoro isomers.

4-Fluoro Isomer: In the title compound, this compound, the fluorine atom is para to the nitrogen and meta to the stannane. The fluorine's electron-withdrawing nature deactivates the ring towards electrophilic attack but can influence the transmetalation step in Stille coupling. The precise impact on the C-Sn bond reactivity is a balance of these electronic influences.

Comparison with Other Halogenated Pyridylstannanes (e.g., Chloro-, Bromo-Substituted Analogues)

The identity of the halogen atom on the pyridine ring is a critical determinant of reactivity in cross-coupling pathways. This is primarily due to the differing electronic properties and bond strengths of the carbon-halogen bond.

Relative Reactivities in Cross-Coupling Pathways

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl > F. wikipedia.org This trend is largely governed by the bond dissociation energy of the carbon-halogen bond, which needs to be cleaved during the oxidative addition step of the catalytic cycle. However, in the context of pyridylstannanes where the halogen is a substituent on the ring and not the leaving group, its influence is exerted electronically on the C-Sn bond that participates in the transmetalation step.

Table 1: Comparison of Halogenated 2-(Tributylstannyl)pyridines

| Compound | Halogen | Position | CAS Number |

| This compound | Fluoro | 4 | 875795-90-5 |

| 4-Chloro-2-(tributylstannyl)pyridine | Chloro | 4 | 1204580-71-1 |

| 4-Bromo-2-(tributylstannyl)pyridine | Bromo | 4 | - |

Influence of Halogen Identity on Electronic Properties and Bond Activation

The nature of the halogen atom dictates the electronic landscape of the pyridine ring, which in turn affects the activation of the C-Sn bond during the transmetalation step of the Stille coupling.

Fluorine: Due to its high electronegativity, fluorine exerts the strongest inductive electron-withdrawing effect. This can lead to a more polarized C-Sn bond, potentially facilitating the transmetalation process.

Computational studies on halo-heterocycles have provided insights into carbon-halogen bond dissociation energies, which are crucial for understanding reactivity in processes where this bond is cleaved. harvard.edu While the C-halogen bond is not the reactive site in the Stille coupling of these stannanes, its properties indirectly influence the reactivity at the C-Sn bond through electronic effects.

Steric and Electronic Parameters Governing Reaction Efficiency and Selectivity

The success of a Stille cross-coupling reaction is a delicate interplay of both steric and electronic factors. For this compound, these parameters are crucial in determining the efficiency of the coupling and the selectivity of the reaction.

The tributylstannyl group itself is sterically demanding. The bulky tributyl groups can influence the approach of the palladium catalyst and the subsequent steps in the catalytic cycle. The position of the fluorine atom at the 4-position is relatively remote from the reactive C-Sn bond at the 2-position, suggesting that its steric impact is likely minimal compared to its electronic influence.

The electronic nature of the coupling partner (the organic halide) and the ligands on the palladium catalyst are also critical. Electron-rich, bulky phosphine (B1218219) ligands are often employed to accelerate palladium-catalyzed cross-coupling reactions. orgsyn.org The choice of solvent and the use of additives, such as copper(I) salts or fluoride (B91410) ions, can also dramatically affect the reaction rate and yield by influencing the different steps of the catalytic cycle, including the transmetalation of the organostannane. wikipedia.org

Advanced Research Perspectives and Methodological Innovations in Fluorinated Pyridylstannane Chemistry

Catalyst Development and Ligand Effects in Cross-Coupling

The Stille cross-coupling reaction is a cornerstone for the utilization of organostannanes like 4-fluoro-2-(tributylstannyl)pyridine. wikipedia.org The performance of this reaction is intrinsically linked to the palladium catalyst and its associated ligands, which govern the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The workhorse for Stille couplings has traditionally been palladium(0) complexes with phosphine (B1218219) ligands. wikipedia.org However, research continues to unearth novel catalytic systems with improved activity, stability, and substrate scope. Palladacycles, which are stable, well-defined pre-catalysts, have emerged as highly effective for Stille reactions. For instance, a triphenylphosphine-based palladacycle has been shown to catalyze couplings of heteroaryl stannanes in water at parts-per-million (ppm) catalyst loadings, demonstrating high efficiency under mild conditions. acs.org

Beyond conventional homogeneous palladium catalysts, metal nanoparticles (NPs) are gaining traction due to their high surface-area-to-volume ratio. researchgate.net These nanocatalysts, particularly those based on palladium, can offer enhanced catalytic activity and, especially when immobilized on magnetic supports, can be easily separated and recycled, aligning with the principles of green chemistry. researchgate.net

While palladium remains dominant, other transition metals are being explored. Copper(I) salts, for example, have a significant and multifaceted role in Stille couplings. youtube.com Initially used as co-catalysts to accelerate sluggish reactions, research has demonstrated that copper can catalyze the Stille reaction on its own. youtube.comdoi.org A notable study reported a highly efficient copper-catalyzed Stille cross-coupling of an organostannane derivative with a vinyl bromide using just 5 mol % of a copper(I) salt, proceeding at room temperature with excellent yields. doi.org This opens avenues for palladium-free coupling strategies involving fluorinated pyridylstannanes.

Table 1: Comparison of Catalytic Systems in Stille-type Couplings

| Catalyst System | Key Features | Typical Substrates | Potential Advantage for Fluorinated Pyridylstannanes |

|---|---|---|---|

| Pd(0)/Phosphine Ligands | Standard, widely used system. wikipedia.org | Aryl/heteroaryl halides and stannanes. wikipedia.org | Well-established, predictable reactivity. |

| Palladacycles | Highly active, stable pre-catalysts; effective at low loadings. acs.org | Aryl/heteroaryl halides and stannanes. acs.org | High efficiency and potential for mild, aqueous conditions. |

| Palladium Nanoparticles | High surface area, potential for recyclability. researchgate.net | Various organic halides and organostannanes. researchgate.net | Increased sustainability and catalyst reusability. |

| Copper(I) Salts | Can act as a co-catalyst or primary catalyst. youtube.comdoi.org | Vinyl iodides, vinyl bromides. doi.org | Provides an alternative, potentially more economical, palladium-free pathway. |

The ligands coordinated to the palladium center are not mere spectators; they are crucial in modulating the catalyst's reactivity, stability, and selectivity. The choice of ligand can dramatically influence the rate-determining transmetalation step. youtube.com

Research has shown that ligands with low donicity, such as tri-2-furylphosphine and triphenylarsine (B46628), can lead to significant rate accelerations in Stille couplings compared to the more common triphenylphosphine. mdpi.com This effect is attributed to the creation of a more electrophilic palladium center, which facilitates the transmetalation from the organostannane. The use of triphenylarsine as a ligand, often in conjunction with a copper(I) iodide co-catalyst, has been effective in the coupling of sensitive substrates like aryl stannanes with enones, preserving chiral centers and delicate functionalities. mdpi.com

More recently, the development of sterically demanding, electron-rich biaryl phosphine ligands, such as AdBippyPhos, has enabled challenging cross-coupling reactions. beilstein-journals.org While initially developed for C-N bond formation, the principles of using bulky ligands to promote reductive elimination and stabilize the active catalytic species are broadly applicable. These ligands create a specific coordination environment around the metal that can favor the desired coupling pathway over side reactions. beilstein-journals.org The strategic design of ligands, therefore, remains a key focus for improving the efficiency and selectivity of reactions involving substrates like this compound.

Table 2: Effect of Selected Ligands on Stille Coupling Performance

| Ligand | Type | Observed Effect | Mechanistic Implication |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Standard phosphine | Baseline reactivity. | Standard electronic and steric profile. |

| Triphenylarsine (AsPh₃) | Low donicity ligand | Rate acceleration; effective for sensitive substrates. mdpi.com | Creates a more electrophilic Pd center, facilitating transmetalation. mdpi.com |

| Tri-2-furylphosphine (TFP) | Low donicity ligand | Dramatic rate acceleration. mdpi.com | Similar to AsPh₃, promotes the rate-limiting step. |

| AdBippyPhos | Bulky, electron-rich biaryl phosphine | High efficiency in challenging couplings. beilstein-journals.org | Stabilizes catalytic intermediates and promotes reductive elimination. beilstein-journals.org |

Alternative Reaction Media and Conditions

Shifting away from traditional organic solvents and batch reaction setups addresses key challenges in modern chemistry, including sustainability, safety, and scalability.

Performing transition-metal-catalyzed reactions in water is a primary goal of green chemistry. acs.org Stille couplings have been successfully adapted to aqueous environments, often with the aid of water-soluble ligands or surfactants that create micellar nanoreactors. acs.orgrsc.org A water-soluble PdCl₂(NH₃)₂/cationic 2,2′-bipyridyl system, for example, was found to be a highly efficient and reusable catalyst for Stille couplings of aryl halides with organostannanes in water. rsc.org Another approach involves using a palladacycle catalyst with a surfactant like Brij-30, which forms nanoreactors in water, allowing the coupling to proceed smoothly under mild conditions with very low catalyst loading. acs.org The development of such aqueous-phase protocols is particularly attractive for the synthesis of polar, functionalized molecules derived from this compound, simplifying workup procedures and reducing volatile organic compound (VOC) emissions.

Continuous flow chemistry, utilizing microreactors or packed-bed reactors, offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for hazardous reactions, and potential for automation and scalability. rsc.org This technology is increasingly being applied to the synthesis of fluorinated compounds, where precise control over reaction conditions is often critical. While specific studies on the continuous flow Stille coupling of this compound are not yet prominent, the methodology has been successfully applied to related cross-coupling reactions. acs.org For instance, high-yielding Suzuki-Miyaura and Negishi couplings have been demonstrated in flow, sometimes using packed-bed reactors with immobilized catalysts. acs.orgrsc.org These systems allow for efficient production with easy separation of the product from the catalyst. The exploration of continuous flow methodologies for Stille reactions involving fluorinated pyridines represents a logical next step, promising safer handling of toxic tin reagents and more efficient, scalable production of the desired fluorinated biaryl products. researchgate.net

Computational and Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of catalytic reactions like the Stille coupling. These theoretical studies provide insights into transition state geometries, reaction energy profiles, and the subtle effects of ligands and substrates that are often difficult to probe experimentally.

For the Stille reaction, DFT calculations have been used to model the entire catalytic cycle, confirming the sequence of oxidative addition, transmetalation, and reductive elimination and evaluating the energetics of competing reaction pathways (e.g., cyclic vs. open transmetalation mechanisms). Studies have computationally analyzed the effect of different ligands and leaving groups on the activation barriers for the transmetalation step, providing a rational basis for catalyst and substrate selection.

In the context of fluorinated substrates, computational studies are particularly valuable. They can help understand and predict the occurrence of undesired side reactions, such as hydrodehalogenation, by modeling the reaction pathways. For example, DFT calculations have shown how water can act as a hydrogen source in such side reactions and how ligand choice can steer the reaction towards the desired C-C coupling instead of hydrodehalogenation. Applying these theoretical approaches to the specific case of this compound can help optimize reaction conditions, predict reactivity, and guide the design of new, more efficient catalysts for the synthesis of complex fluorinated pyridines.

Elucidation of Reaction Mechanisms and Transition States

The Stille reaction is a fundamental tool for carbon-carbon bond formation, involving the coupling of an organostannane with an organic electrophile, catalyzed by a palladium complex. The reaction mechanism for a substrate like this compound is generally understood to proceed through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to the Pd(0) catalyst, forming a Pd(II) complex.

Transmetalation: This is often the rate-determining step of the cycle. wikipedia.org The organostannane, this compound, transfers its pyridyl group to the Pd(II) complex, displacing the halide. This step is believed to proceed through one of two main mechanistic pathways, which are influenced by the substrates and reaction conditions. wikipedia.org

Associative (Cyclic) Mechanism: The organostannane coordinates to the palladium center through the pyridine's nitrogen atom or the ring's pi system, forming a transient, pentavalent palladium intermediate. This pathway is often favored in polar solvents. wikipedia.org

Dissociative (Open) Mechanism: This pathway involves a more loosely associated, open transition state, which can be favored when bulky phosphine ligands are used on the palladium catalyst. wikipedia.org

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the final coupled product (R¹-4-fluoropyridin-2-yl) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Prediction of Reactivity and Selectivity via Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the reactivity and selectivity of organometallic reagents. For organostannanes like this compound, these computational methods provide deep insights that guide experimental design.

A key parameter derived from these calculations is the global nucleophilicity index (N) . acs.org This index quantifies the electron-donating ability of a molecule, providing a direct measure of its reactivity in polar reactions. acs.org By calculating the N value for this compound, its reactivity can be compared with a wide range of other nucleophiles, allowing for a rational prediction of its performance in cross-coupling reactions. acs.org The calculations are typically performed at a specific level of theory, such as B3LYP/LAN2DZ, 6-31G(d). acs.org

Furthermore, local nucleophilicity indices (Nk-) can be calculated to predict the regioselectivity of a reaction. acs.org For an organostannane, this local descriptor can pinpoint the atom most susceptible to electrophilic attack. In the case of this compound, calculations would confirm that the highest local nucleophilicity is centered on the C2 carbon atom directly bonded to the tributyltin group, ensuring the selective transfer of the fluoropyridyl moiety during the transmetalation step of the Stille coupling. The reactivity-selectivity principle, which states that more reactive species are often less selective, can be computationally modeled to predict product distributions with high accuracy. youtube.comyoutube.com

| Computational Method | Calculated Parameter | Predicted Property | Relevance to this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | Global Nucleophilicity Index (N) | Overall Reactivity | Quantifies the compound's ability to act as a nucleophile in Stille coupling. acs.org |

| Density Functional Theory (DFT) | Local Nucleophilicity Index (Nk-) | Regioselectivity | Predicts the selective transfer of the 4-fluoropyridin-2-yl group. acs.org |

| Transition State Theory Calculations | Activation Energy Barriers | Reaction Rate and Mechanism | Elucidates the energetic favorability of cyclic vs. open transmetalation pathways. wikipedia.org |

Future Directions in the Synthesis and Application of Fluorinated Organostannyl Pyridines

Research into fluorinated organostannyl pyridines is continually evolving, driven by the demand for novel synthetic methodologies and the expanding applications of fluorinated compounds in life sciences and materials.

Future synthetic strategies are likely to move beyond traditional methods, focusing on efficiency, atom economy, and the use of less hazardous materials. One promising avenue is the development of novel catalytic systems for direct C-H functionalization. nih.gov For instance, Rh(III)-catalyzed C-H activation approaches, which have been used to prepare multi-substituted 3-fluoropyridines, could potentially be adapted for the direct stannylation of a pre-fluorinated pyridine (B92270), offering a more streamlined synthesis. nih.gov Another area of innovation is the use of fluorous tin reagents, which involve tin atoms with perfluoroalkyl chains. nih.gov This strategy dramatically simplifies the purification process, as the tin byproducts can be easily removed through fluorous/organic phase extraction, a significant advantage for both laboratory-scale and industrial synthesis. nih.gov

The primary future application for compounds like this compound will undoubtedly remain in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries. nih.govuni-muenster.denih.gov The 4-fluoropyridine (B1266222) motif is a privileged structure in drug discovery, and this stannane (B1208499) reagent provides a reliable method for its incorporation into complex molecular architectures. Future work will likely involve its use in the late-stage functionalization of drug candidates, where the introduction of a fluorine atom can be used to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile. orgsyn.org

| Area of Development | Future Direction | Rationale and Potential Impact |

|---|---|---|

| Synthesis | C-H Activation/Stannylation | Offers a more atom-economical and direct route to the target compound, avoiding the need for pre-functionalized starting materials. nih.gov |

| Synthesis | Flow Chemistry and Automation | Enables safer handling of reagents and allows for rapid optimization and scale-up of synthetic protocols. |

| Synthesis | Use of Fluorous Tin Reagents | Greatly simplifies purification by allowing for the easy separation of tin byproducts via fluorous phase extraction. nih.gov |

| Application | Medicinal Chemistry | Serves as a key building block for introducing the 4-fluoropyridine moiety into new drug candidates to enhance metabolic stability and binding properties. nih.govnih.gov |

| Application | Agrochemicals | Development of new herbicides, insecticides, and fungicides containing the fluoropyridine scaffold. uni-muenster.de |

| Application | Materials Science | Potential use in the synthesis of novel fluorinated polymers and functional materials with tailored electronic and physical properties. nih.gov |

Q & A

Q. What are the standard synthetic routes for preparing 4-Fluoro-2-(tributylstannyl)pyridine?

Q. How should researchers handle and store this compound to ensure stability?

Organotin compounds are moisture- and oxygen-sensitive. Store under argon or nitrogen at –20°C in dark glass vials. Use glove boxes for weighing, and pre-dry solvents (e.g., THF, toluene) over molecular sieves. Decomposition is indicated by turbidity or tin oxide precipitates. Safety protocols for tin compounds include using fume hoods and PPE due to potential neurotoxicity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : Confirm pyridine ring protons (δ 7.0–8.5 ppm) and tributyltin groups (δ 0.8–1.6 ppm).

- NMR : Single peak near δ –110 to –120 ppm for the fluorine substituent.

- NMR : Verify tin environment (δ ~100–150 ppm).

- X-ray crystallography : Resolve steric effects of the bulky tin group (see analogous structures in [15]).

Advanced Research Questions

Q. How can competing side reactions (e.g., destannylation or homocoupling) be minimized during Stille cross-coupling?

- Catalyst selection : Use Pd₂(dba)₃ with AsPh₃ or PCy₃ to suppress β-hydride elimination.

- Additives : Include LiCl (2–4 equiv) to stabilize intermediates.

- Temperature : Optimize between 60–100°C; higher temperatures risk tin decomposition.

- Stoichiometry : Limit aryl halide partner to 1.1–1.3 equiv to avoid homocoupling. Mechanistic studies suggest oxidative addition is rate-limiting .

Optimization Table for Stille Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PCy₃)₂ | >80% with LiCl |

| Solvent | DMF or toluene | DMF enhances polarity |

| Reaction Time | 12–24 hours | Longer for steric substrates |

Q. What strategies resolve contradictions in reaction yields reported for fluorinated stannylpyridines?

Discrepancies often arise from:

- Substrate purity : Trace moisture degrades tin reagents; use rigorous drying (e.g., freeze-pump-thaw cycles).

- Steric hindrance : 4-Fluoro substitution alters electronic effects; computational modeling (DFT) predicts reactivity trends.

- Competing pathways : Monitor via NMR to detect fluorinated byproducts. Case studies in [3] highlight iterative optimization.

Q. How is this compound applied in synthesizing bioactive or luminescent complexes?

- Pharmaceutical intermediates : Couple with iodinated heterocycles (e.g., quinoline or imidazole derivatives) to access kinase inhibitors.

- Materials science : Form luminescent Ir(III) or Pt(II) complexes by replacing labile ligands (e.g., Cl⁻) in metal precursors. Example: Terpyridine analogs in [5] show tunable emission via fluorinated substituents .

Example Application: Metal Complex Synthesis

| Step | Procedure | Outcome |

|---|---|---|

| Ligand substitution | React with [IrCl₃(COD)]ₓ in ethanol/water | Orange emissive complex |

| Photophysical analysis | λₑₘ = 580–620 nm (solvatochromic shift) | Quantum yield ~0.4 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.